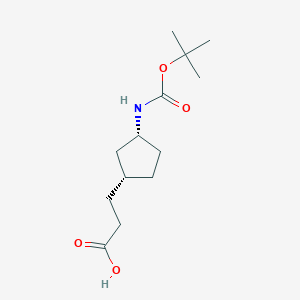
3-(trans-3-((Tert-butoxycarbonyl)amino)cyclopentyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid is a synthetic organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a propanoic acid moiety. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions starting from simple aliphatic precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia as nucleophiles.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Triethylamine (TEA), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid can be compared with similar compounds such as:
rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid: This compound has a similar structure but with a methyl group on the cyclopentane ring.
rac-3-[(1R,3R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl]amino}cyclopentyl]propanoic acid: This compound features a different protecting group (fluorenylmethoxycarbonyl) on the amino group.
The uniqueness of rac-3-[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentyl]propanoic acid lies in its specific structural configuration and the presence of the Boc-protected amino group, which imparts distinct reactivity and stability .
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]propanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(8-10)5-7-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 |
Clé InChI |
YDABAAPSLULTNK-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



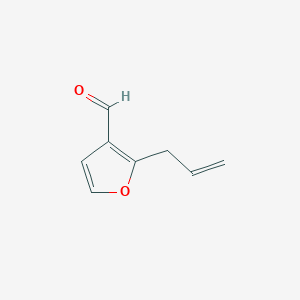
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
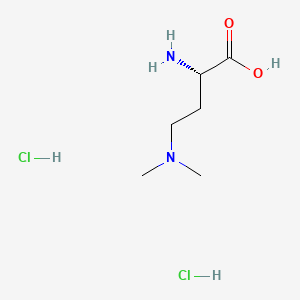
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
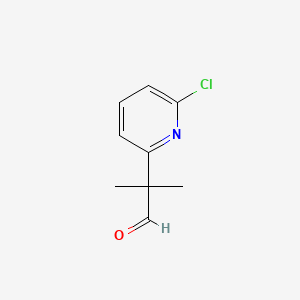

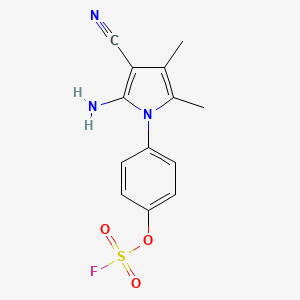
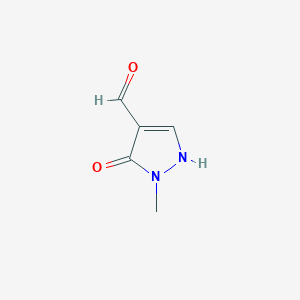
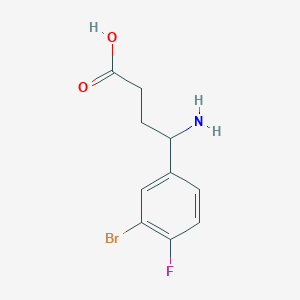
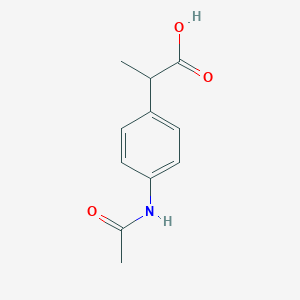
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)

